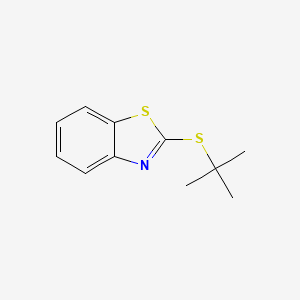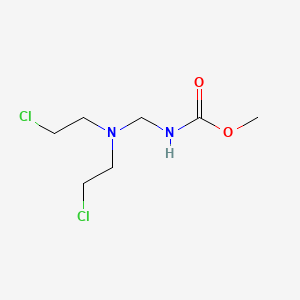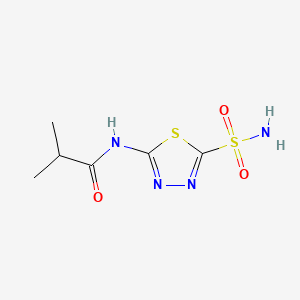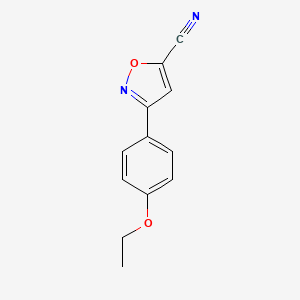
3-(4-Ethoxyphenyl)isoxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- is a chemical compound with the molecular formula C11H10N2O2. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate nitrile precursors under specific reaction conditions. Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, often facilitated by catalysts.
Common reagents and conditions used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: This compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- can be compared with other similar compounds in the isoxazole family. Some similar compounds include:
- 5-Isoxazolecarbonitrile, 3-(4-methoxyphenyl)-
- 5-Isoxazolecarbonitrile, 3-(4-chlorophenyl)-
- 5-Isoxazolecarbonitrile, 3-(4-fluorophenyl)-
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-2-15-10-5-3-9(4-6-10)12-7-11(8-13)16-14-12/h3-7H,2H2,1H3 |
InChI Key |
DETPOFCJFACYPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


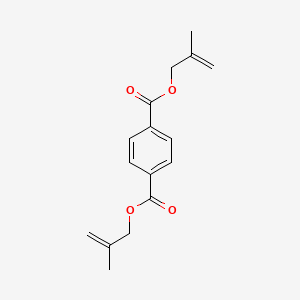

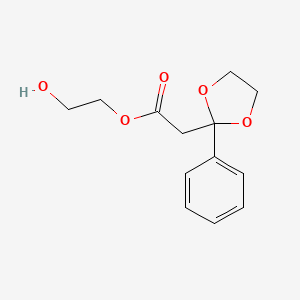
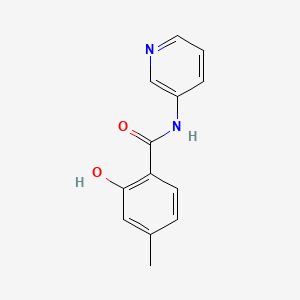



![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)

![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
